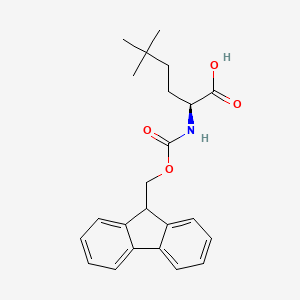

n-Fmoc-5,5-dimethyl-l-norleucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Fmoc-5,5-dimethyl-L-norleucine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of 5,5-dimethyl-L-norleucine. This compound is widely used in peptide synthesis due to its stability and ease of deprotection under mild acidic conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-5,5-dimethyl-L-norleucine typically involves the following steps:

Protection of the amino group: : The amino group of L-norleucine is protected using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected derivative.

Methylation: : The carboxyl group of the protected amino acid is methylated using reagents like iodomethane (methyl iodide) and a base such as sodium hydride (NaH) to introduce the dimethyl groups at the 5-position.

Purification: : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using reactors and automated systems to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reaction time to optimize the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-Fmoc-5,5-dimethyl-L-norleucine: undergoes various chemical reactions, including:

Deprotection: : The Fmoc group can be removed using mild acids such as trifluoroacetic acid (TFA) to expose the free amino group.

Coupling Reactions: : It can be coupled with other amino acids or peptide fragments using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).

Oxidation and Reduction: : The compound can be subjected to oxidation or reduction reactions depending on the desired chemical transformation.

Common Reagents and Conditions

Deprotection: : TFA, dichloromethane (DCM).

Coupling Reactions: : HBTU, HOBt, DIPEA (Diisopropylethylamine).

Oxidation: : Oxidizing agents like hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Deprotection: : Free amino acid (L-norleucine).

Coupling Reactions: : Peptides or peptide fragments.

Oxidation: : Various oxidized derivatives.

Reduction: : Reduced derivatives.

Applications De Recherche Scientifique

N-Fmoc-5,5-dimethyl-L-norleucine: is extensively used in scientific research due to its versatility:

Peptide Synthesis: : It serves as a building block in the synthesis of peptides and proteins.

Chemical Biology: : It is used in the study of enzyme mechanisms and inhibitor design.

Medicine: : It aids in the development of peptide-based drugs and therapeutic agents.

Industry: : It is employed in the production of bioactive peptides and materials.

Mécanisme D'action

The mechanism by which N-Fmoc-5,5-dimethyl-L-norleucine exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The dimethyl groups enhance the hydrophobicity and stability of the compound, making it suitable for various biological and industrial applications.

Comparaison Avec Des Composés Similaires

N-Fmoc-5,5-dimethyl-L-norleucine: is similar to other Fmoc-protected amino acids, such as Fmoc-norleucine and Fmoc-N-methyl-norleucine . its unique feature is the presence of the 5,5-dimethyl groups, which provide enhanced stability and hydrophobicity compared to its counterparts.

List of Similar Compounds

Fmoc-norleucine

Fmoc-N-methyl-norleucine

Fmoc-phenylalanine

Fmoc-tyrosine

Activité Biologique

n-Fmoc-5,5-dimethyl-l-norleucine is a modified amino acid that plays a significant role in peptide synthesis and biological research. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for selective reactions during solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, highlighting its applications in various fields such as protein engineering, drug development, and biotechnology.

- Molecular Formula : C23H27NO4

- Molecular Weight : 381.46 g/mol

- Structure : The compound exhibits a branched side chain that influences its interaction with biological targets.

Applications in Peptide Synthesis

This compound is primarily utilized in SPPS to introduce hydrophobic residues into peptides. This modification enhances the stability and biological activity of the resulting peptides. The Fmoc group protects the amino group during synthesis, allowing for controlled coupling reactions.

Table 1: Comparison of Fmoc-Protected Amino Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Fmoc-L-leucine | Standard leucine with Fmoc protection | Commonly used in peptide synthesis |

| N-Fmoc-D-leucine | D-enantiomer of leucine with Fmoc protection | Offers chirality variation for peptide design |

| N-Fmoc-N-methyl-L-norleucine | Methylated variant of norleucine with Fmoc | Provides different sterics affecting interactions |

| N-Fmoc-L-valine | Valine with Fmoc protection | Smaller side chain compared to dimethyl variants |

Research indicates that peptides containing this compound can exhibit various biological functions depending on their sequence and structure. The incorporation of this amino acid can significantly alter binding affinities and biological activities of peptides.

- Peptide Synthesis : The Fmoc group allows for selective reactions during synthesis, preventing unwanted side reactions.

- Molecular Targets : Peptides containing this compound can interact with specific proteins or receptors, influencing their activity and function.

Case Studies and Research Findings

- Protein Engineering : this compound is utilized to modify proteins to study their structure-function relationships. This has implications for developing proteins with enhanced properties for therapeutic applications.

- Drug Development : In studies involving GnRH receptors, compounds incorporating this compound demonstrated varying degrees of binding affinity and antiproliferative activities when tested against human type I GnRH receptors . For instance, a comparative analysis showed that while some modified peptides exhibited lower efficacy than standard drugs like Leuprolide, they still provided valuable insights into receptor interactions.

- Biotechnology Applications : The compound is employed in producing synthetic peptides for research and industrial applications, including enzyme inhibitors and diagnostic reagents .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUXGAUXGMHUSZ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.